molecular formula C9H10N2O B1529455 3-Cyclopropanecarbonylpyridin-4-amine CAS No. 1342465-90-0

3-Cyclopropanecarbonylpyridin-4-amine

Cat. No.: B1529455
CAS No.: 1342465-90-0
M. Wt: 162.19 g/mol
InChI Key: QTPGVFZXJYRLIA-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonylpyridin-4-amine is an organic compound with the molecular formula C9H10N2O It is a derivative of pyridine, featuring a cyclopropane ring attached to the carbonyl group at the 3-position and an amine group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonylpyridin-4-amine typically involves the following steps:

    Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized using various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

    Attachment to Pyridine Ring: The cyclopropane ring is then attached to the pyridine ring through a carbonyl group. This can be achieved using Friedel-Crafts acylation, where the cyclopropanecarbonyl chloride reacts with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Amine Group: The final step involves the introduction of the amine group at the 4-position of the pyridine ring. This can be done through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonylpyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropanecarbonylpyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 4-aminopyridine and 3-cyclopropylpyridine share structural similarities with 3-Cyclopropanecarbonylpyridin-4-amine.

    Cyclopropane Derivatives: Compounds like cyclopropanecarboxylic acid and cyclopropylamine are structurally related due to the presence of the cyclopropane ring.

Uniqueness

This compound is unique due to the combination of the cyclopropane ring and the pyridine ring with an amine group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

(4-aminopyridin-3-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGVFZXJYRLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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